22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol
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Overview
Description
4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is a macrocyclic compound that belongs to the family of calixarenes. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their ability to form host-guest complexes. The 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is particularly notable for its unique structure, which includes a crown ether moiety. This structure allows it to selectively bind cations, making it useful in various applications, including chemical sensing and separation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX typically involves the reaction of p-tert-butylcalix4arene with a crown ether derivative. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX can undergo various chemical reactions, including:
Substitution Reactions: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Complexation Reactions: The crown ether moiety can form complexes with various cations, such as potassium and sodium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and acylating agents. These reactions are typically carried out in organic solvents like dichloromethane or chloroform.
Complexation Reactions: These reactions often involve the use of metal salts in aqueous or organic solvents.
Major Products:
Substitution Reactions: Products include derivatives with modified functional groups, which can be tailored for specific applications.
Complexation Reactions: The major products are metal-cation complexes, which have applications in sensing and separation technologies.
Scientific Research Applications
4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the selective binding of cations.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate guest molecules.
Medicine: Explored for its use in diagnostic assays and as a potential therapeutic agent.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX primarily involves its ability to form host-guest complexes. The crown ether moiety provides a cavity that can selectively bind cations through electrostatic interactions and coordination bonds. This selective binding is influenced by the size and charge of the cation, as well as the conformational flexibility of the calixarene scaffold .
Comparison with Similar Compounds
- 4-tert-Butylcalix4arene: Lacks the crown ether moiety but shares the calixarene scaffold.
- Calix4arene-25,26,27,28-tetrol: Another calixarene derivative with hydroxyl groups instead of tert-butyl groups.
- 4-Sulfocalix 4arene: Contains sulfonate groups, providing different binding properties .
Uniqueness: 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is unique due to its combination of a calixarene scaffold with a crown ether moiety. This dual functionality allows it to selectively bind a wide range of cations, making it highly versatile for applications in sensing, separation, and catalysis .
Properties
IUPAC Name |
22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74O8/c1-51(2,3)43-27-35-23-39-31-45(53(7,8)9)33-41-25-37-29-44(52(4,5)6)30-38(48(37)56)26-42-34-46(54(10,11)12)32-40(24-36(28-43)47(35)55)50(42)62-22-20-60-18-16-58-14-13-57-15-17-59-19-21-61-49(39)41/h27-34,55-56H,13-26H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYCEJTCWFSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOCCOC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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